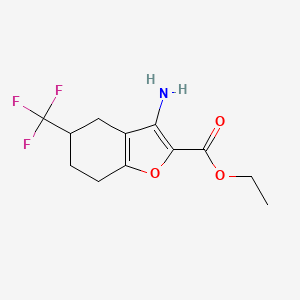

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

Description

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated benzofuran core. The molecule contains an ethyl ester group at position 2, an amino group at position 3, and a trifluoromethyl (-CF₃) substituent at position 5. The trifluoromethyl group is notable for its electron-withdrawing properties, which can enhance metabolic stability and influence intermolecular interactions, making such compounds relevant in agrochemical and pharmaceutical research .

Properties

Molecular Formula |

C12H14F3NO3 |

|---|---|

Molecular Weight |

277.24 g/mol |

IUPAC Name |

ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H14F3NO3/c1-2-18-11(17)10-9(16)7-5-6(12(13,14)15)3-4-8(7)19-10/h6H,2-5,16H2,1H3 |

InChI Key |

IZYLQHCSVYACGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)CCC(C2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)

- Structural Difference : Replaces the trifluoromethyl group with two fluorine atoms at position 5.

- Electronically, fluorine atoms are less electron-withdrawing than -CF₃, which may alter reactivity in nucleophilic or electrophilic reactions .

- Applications : Similar to the trifluoromethyl analog, this compound is likely explored for pesticidal or medicinal uses due to its heterocyclic core and halogen substituents .

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS 1208079-33-7)

- Structural Difference : Substitutes the oxygen atom in the benzofuran ring with sulfur (thiophene).

- Thiophene derivatives often exhibit distinct solubility profiles and metabolic pathways due to sulfur’s polarizability .

- Applications : Thiophene analogs are common in drug discovery (e.g., kinase inhibitors) due to sulfur’s ability to participate in hydrophobic interactions .

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Structural Difference : Features a pyrazole ring instead of a tetrahydrobenzofuran system.

- Impact :

Trifluoromethyl-Containing Pesticides

- Examples : Compounds like triflusulfuron methyl ester (CAS referenced in ) share the -CF₃ group.

- Role of -CF₃ : Enhances lipid solubility and resistance to enzymatic degradation, critical for prolonged pesticidal activity .

Data Table: Key Structural and Functional Comparisons

Biological Activity

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl group (-CF3) enhances the compound's lipophilicity and influences its interaction with biological targets. The presence of an amino group (-NH2) further contributes to its reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions to form the tetrahydrobenzofuran ring.

- Functional Group Modifications : Introducing the trifluoromethyl and amino groups through electrophilic aromatic substitution or nucleophilic addition reactions.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been tested against murine colon carcinoma cells (C26), showing significant effects on cell adhesion and migration .

- Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against several bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes .

The mechanism of action involves interaction with specific enzymes or receptors within the target cells. For example:

- Enzyme Inhibition : this compound has been shown to inhibit heat shock proteins (Hsp90), which are crucial for cancer cell survival .

- Cell Signaling Pathways : The compound may modulate cell signaling pathways associated with apoptosis and cell cycle regulation.

Comparative Analysis with Related Compounds

To better understand the biological profile of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | Contains a methyl group instead of ethyl | Different solubility and reactivity profiles |

| Ethyl 3-amino-benzo[b]thiophene-2-carboxylate | Lacks trifluoromethyl group | Different biological activity due to absence of electron-withdrawing group |

| Methyl 3-amino-5-methylthiophene-2-carboxylate | Contains a methyl substituent instead of trifluoromethyl | May exhibit different electronic properties affecting reactivity |

This table illustrates how the presence or absence of certain functional groups can significantly influence the biological activity and pharmacological potential of these compounds.

Case Studies

- In Vitro Studies : A study assessed the effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and migration in murine colon carcinoma C26 cells .

- Antimicrobial Testing : Another investigation explored the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated notable inhibitory effects on Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.